molecular formula C6H13N3S B2777047 1-Piperidin-1-ylthiourea CAS No. 24612-00-8

1-Piperidin-1-ylthiourea

Cat. No. B2777047
CAS RN: 24612-00-8
M. Wt: 159.25
InChI Key: AGXIQMNTYTZQLU-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylthiourea is a chemical compound with the CAS Number: 24612-00-8. Its molecular weight is 159.26 and its IUPAC name is N-(1-piperidinyl)thiourea . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Piperine, a derivative closely related to 1-Piperidin-1-ylthiourea, has been shown to potentiate the effects of antibiotics like ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains, by inhibiting bacterial efflux pumps (Khan et al., 2006). Similarly, piperine exhibited antitumor and antibacterial activities, highlighting its potential for treating various diseases (Das et al., 2007).

Soluble Epoxide Hydrolase Inhibitors

Compounds featuring a piperidyl moiety, such as 1-Aryl-3-(1-acylpiperidin-4-yl)urea, have been developed as potent inhibitors of the human and murine soluble epoxide hydrolase (sEH), demonstrating significant pharmacokinetic improvements and potential for reducing inflammatory pain (Rose et al., 2010).

Insecticidal Properties

New insecticidal amide dimers derived from Piper nigrum Linn., including compounds with piperidinyl structures, have shown toxicity against larvae of Aedes aegypti, indicating their potential as natural insecticides (Siddiqui et al., 2004).

Corrosion Inhibition

Piperine derivatives have been explored for their effectiveness as green corrosion inhibitors on iron surfaces, demonstrating their potential in materials science and engineering to protect against corrosion (Belghiti et al., 2018).

Inhibition of Enteropathogenicity

Studies on piperidine, a metabolite of cadaverine, have shown that it can prevent the invasion of Salmonella typhimurium into intestinal epithelium, suggesting its potential use against enteric pathogens (Köhler et al., 2002).

Modulation of Intestinal Permeability

Research on piperine has indicated that it can modulate the permeability characteristics of the intestine by inducing alterations in membrane dynamics, which could enhance the bioavailability of various drugs (Khajuria et al., 2002).

Safety and Hazards

The safety data sheet for 1-Piperidin-1-ylthiourea is not available in the retrieved information .

properties

IUPAC Name

piperidin-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c7-6(10)8-9-4-2-1-3-5-9/h1-5H2,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXIQMNTYTZQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-1-ylthiourea

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